Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

Fragment-Based Drug Discovery Medicinal Chemistry Building Block Selection

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 118156-56-2) is a piperidine-derived building block featuring a 4-hydroxymethyl substituent and an N-ethyl carbamate protecting group. With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, this compound exists as a colorless oil at room temperature and is slightly soluble in chloroform and methanol.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 118156-56-2
Cat. No. B180245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(hydroxymethyl)piperidine-1-carboxylate
CAS118156-56-2
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)CO
InChIInChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3
InChIKeyYIDXEVJPPXFECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate: Properties and Procurement Overview


Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 118156-56-2) is a piperidine-derived building block featuring a 4-hydroxymethyl substituent and an N-ethyl carbamate protecting group . With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, this compound exists as a colorless oil at room temperature and is slightly soluble in chloroform and methanol . It is predominantly employed as a versatile intermediate in medicinal chemistry and organic synthesis, where the ethyl carbamate (urethane) group serves as a moderately stable nitrogen protecting group that can be selectively removed under basic or reductive conditions, while the free hydroxyl group provides a handle for further functionalization via esterification, etherification, or oxidation reactions .

Why Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate Cannot Be Replaced by Common Analogs


The selection of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate over its structurally similar analogs (e.g., Boc-, Cbz-, or Fmoc-protected variants) is not arbitrary; each protecting group imposes distinct physicochemical, stability, and reactivity profiles that directly impact synthetic feasibility, downstream deprotection compatibility, and overall process economics . The ethyl carbamate group in this compound occupies a strategic middle ground in protecting group lability—it is more stable to acidic conditions than Boc but more readily cleaved under basic hydrolysis than the benzyl carbamate (Cbz) . Furthermore, the hydroxymethyl group at the 4-position provides a defined vector for molecular extension that is absent in the unsubstituted Ethyl 1-piperidinecarboxylate, fundamentally altering the compound's utility as a building block. The quantitative evidence below demonstrates that substituting this compound with an alternative piperidine carboxylate would alter critical parameters including molecular weight, lipophilicity, and deprotection conditions, thereby affecting reaction yields, purification requirements, and ultimately the viability of the synthetic route .

Quantitative Differentiation Evidence: Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate vs. Closest Analogs


Molecular Weight Advantage: Smaller Scaffold for Fragment-Based Discovery

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (MW 187.24) is approximately 13% smaller in molecular weight than its N-Boc-protected analog (MW 215.29) and 25% smaller than its N-Cbz-protected analog (MW 249.31) . For researchers adhering to fragment-based drug discovery principles or aiming to minimize molecular weight in lead optimization, this compound offers a quantifiably leaner scaffold while retaining the essential piperidine-hydroxymethyl core and a cleavable N-protecting group .

Fragment-Based Drug Discovery Medicinal Chemistry Building Block Selection

Lipophilicity Optimization: Lower LogP Enhances Aqueous Compatibility

The target compound exhibits a calculated XLogP3 value of 0.6, representing a significantly lower lipophilicity profile compared to its N-Cbz-protected analog, which has a calculated LogP of 1.7 (or 1.965 by alternative prediction) . This 1.1 to 1.36 log unit difference corresponds to the Cbz analog being approximately 12- to 23-fold more lipophilic, which can substantially alter membrane permeability, aqueous solubility, and protein binding characteristics in biological assays .

Drug-Likeness Lipophilicity Physicochemical Profiling

Protecting Group Lability: Differentiated Deprotection Orthogonality

The N-ethyl carbamate (urethane) protecting group in the target compound exhibits a distinct deprotection profile compared to its analogs. The Boc group (in N-Boc-4-piperidinemethanol) is acid-labile and typically removed with TFA or HCl, with complete deprotection occurring within minutes under standard conditions . In contrast, ethyl carbamates are stable to mild acid but are cleaved under basic hydrolysis (e.g., NaOH, KOH in aqueous alcohol) or strong reducing conditions [1]. This differential lability provides orthogonal protection strategy options when multiple protecting groups are required in a synthetic sequence [1].

Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Topological Polar Surface Area: Consistent H-Bond Capacity Across Analogs

The target compound and its N-Cbz-protected analog share an identical Topological Polar Surface Area (TPSA) value of 49.8 Ų . This equivalence confirms that despite substantial differences in molecular weight and lipophilicity, the hydrogen bond donor/acceptor capacity remains unchanged between these ethyl and benzyl carbamate variants. The TPSA value of 49.8 Ų falls below the commonly referenced threshold of 140 Ų for oral bioavailability prediction, indicating favorable passive membrane permeability potential .

Drug-Likeness Membrane Permeability ADME Prediction

Physical Form and Handling: Oil vs. Crystalline Solid in Boc Analog

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate exists as a colorless oil at room temperature . In contrast, its N-Boc-protected analog (1-Boc-4-piperidinemethanol) is a crystalline solid with a melting point of 78°C to 82°C . This physical state difference has practical implications for weighing accuracy in small-scale research settings, compatibility with automated solid-dispensing platforms, and storage stability .

Compound Handling Formulation Automated Synthesis

Storage Stability: Differentiated Temperature Requirements

The target compound is stable under refrigerated conditions (2-8°C or 4°C) with inert atmosphere . Its N-Boc-protected analog requires more stringent storage at -20°C for long-term stability, indicating greater thermal sensitivity of the Boc protecting group . The N-Cbz-protected analog, by comparison, is typically stored at ambient to refrigerated temperatures . This differential storage requirement reflects the relative thermal lability of the respective carbamate protecting groups .

Compound Stability Long-Term Storage Inventory Management

Optimal Application Scenarios for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate


Fragment-Based Drug Discovery: Lean Scaffold for Hit Identification

The compound's molecular weight of 187.24 g/mol positions it within the optimal fragment range (typically MW < 250 Da), while its XLogP3 of 0.6 and TPSA of 49.8 Ų align with favorable fragment-likeness metrics . For fragment screening campaigns, this compound offers a 13% lower molecular weight than the Boc analog, allowing more efficient hit-to-lead expansion without exceeding physicochemical property ceilings .

Multi-Step Synthesis Requiring Orthogonal Protecting Groups

The ethyl carbamate protecting group in this compound is stable under the acidic conditions (TFA or HCl) typically used to remove Boc protecting groups . This orthogonal stability enables synthetic sequences where a Boc-protected amine elsewhere in the molecule can be selectively deprotected while the piperidine nitrogen remains protected, minimizing side reactions and improving overall yield in complex target synthesis .

Medicinal Chemistry Optimization of Lipophilicity and Solubility

With an XLogP3 of 0.6, this compound is approximately 12- to 23-fold less lipophilic than its N-Cbz-protected analog (LogP 1.7-1.965) . For lead optimization programs where reducing lipophilicity is a priority to improve aqueous solubility and mitigate CYP inhibition or hERG liability, the ethyl carbamate variant provides a quantifiably lower LogP starting point compared to benzyl carbamate alternatives .

Automated Synthesis Workflows with Liquid Handling Capability

The compound's physical state as a colorless oil enables precise volumetric dispensing via automated liquid handling systems, which may be preferable to solid-dispensing workflows for the crystalline Boc analog (m.p. 78-82°C) . For high-throughput parallel synthesis platforms, the liquid form facilitates rapid and accurate reagent addition without the need for dissolution in a separate solvent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.